3-Benzylcyclobutane-1-thiol
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Overview
Description
3-Benzylcyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a benzyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylcyclobutane-1-thiol typically involves the formation of the cyclobutane ring followed by the introduction of the benzyl and thiol groups. One common method is the cycloaddition reaction to form the cyclobutane ring, followed by nucleophilic substitution to introduce the benzyl group. The thiol group can be introduced via thiolation reactions using thiol-specific reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylcyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Benzylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylcyclobutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The benzyl group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Butane-1-thiol: Similar in structure but lacks the cyclobutane ring and benzyl group.
Cyclobutane-1-thiol: Lacks the benzyl group.
Benzylthiol: Lacks the cyclobutane ring.
Uniqueness: 3-Benzylcyclobutane-1-thiol is unique due to the presence of both the cyclobutane ring and the benzyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14S |
---|---|
Molecular Weight |
178.30 g/mol |
IUPAC Name |
3-benzylcyclobutane-1-thiol |
InChI |
InChI=1S/C11H14S/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
YDNPNRDHBLBSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S)CC2=CC=CC=C2 |
Origin of Product |
United States |
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